Cas no 1393570-52-9 (4-Chloro-5-fluoropyridin-3-amine)

4-Chloro-5-fluoropyridin-3-amine is a fluorinated pyridine derivative featuring both chloro and amino functional groups at adjacent positions on the heterocyclic ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective halogenation and functionalization. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (amino) groups enhances its reactivity in cross-coupling and substitution reactions. Its stable crystalline form ensures consistent handling and storage. The structural motif is valuable for constructing complex molecules, including kinase inhibitors and antibacterial agents, due to its ability to modulate electronic and steric properties in target structures.
4-Chloro-5-fluoropyridin-3-amine structure
1393570-52-9 structure
Product Name:4-Chloro-5-fluoropyridin-3-amine
CAS No:1393570-52-9
MF:C5H4ClFN2
MW:146.55006313324
CID:4698377
PubChem ID:72217455
Update Time:2025-06-08

4-Chloro-5-fluoropyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • AB83146
    • 4-CHLORO-5-FLUOROPYRIDIN-3-AMINE
    • G74068
    • 1393570-52-9
    • EN300-6479948
    • 3-Amino-4-chloro-5-fluoropyridine
    • 4-Chloro-5-fluoropyridin-3-amine
    • Inchi: 1S/C5H4ClFN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2
    • InChI Key: JCVFOGHUMWGLDG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=CC=1N)F

Computed Properties

  • Exact Mass: 146.0047040g/mol
  • Monoisotopic Mass: 146.0047040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 0.9

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Additional information on 4-Chloro-5-fluoropyridin-3-amine

Introduction to 4-Chloro-5-fluoropyridin-3-amine (CAS No. 1393570-52-9)

4-Chloro-5-fluoropyridin-3-amine is a significant intermediate in the field of pharmaceutical chemistry, characterized by its unique structural and electronic properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1393570-52-9, has garnered considerable attention due to its versatile applications in the synthesis of bioactive molecules. The presence of both chloro and fluoro substituents on the pyridine ring imparts distinct reactivity, making it a valuable building block for medicinal chemists exploring novel therapeutic agents.

The 4-chloro-5-fluoropyridin-3-amine structure combines the electron-withdrawing effects of the chloro group with the electron-donating influence of the amino group, creating a scaffold that is highly conducive to further functionalization. This balance of electronic properties allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and heterocyclic ring formations. Such reactivity is particularly useful in designing molecules with enhanced binding affinity and selectivity for biological targets.

In recent years, 4-chloro-5-fluoropyridin-3-amine has been extensively studied in the context of drug discovery programs targeting various diseases. Its incorporation into pharmacophores has led to the development of compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, researchers have leveraged this intermediate to synthesize kinase inhibitors, which play a crucial role in modulating cellular signaling pathways dysregulated in cancer. The fluorine atom, in particular, is known to improve metabolic stability and binding interactions with biological targets, a phenomenon often referred to as "fluorine effect."

One notable area of research involving 4-chloro-5-fluoropyridin-3-amine is its use in designing small-molecule modulators of protein-protein interactions (PPIs). PPIs are involved in numerous physiological processes and are often considered challenging drug targets due to their large binding surfaces and lack of suitable pharmacophores. By functionalizing the pyridine core with appropriate groups, medicinal chemists have been able to generate lead compounds that disrupt aberrant PPI networks implicated in diseases such as Alzheimer's and autoimmune disorders. The chloro and fluoro substituents serve as critical handles for optimizing these interactions through structure-based drug design approaches.

The synthesis of 4-chloro-5-fluoropyridin-3-amine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation strategies to introduce the chloro and fluoro groups at specific positions, followed by selective amination to install the amino functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields for industrial applications. These developments are essential for ensuring a steady supply of high-quality intermediates like 4-chloro-5-fluoropyridin-3-amine, which are critical for large-scale drug manufacturing.

From a computational chemistry perspective, 4-chloro-5-fluoropyridin-3-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of this compound, aiding in the rational design of analogs with improved pharmacokinetic properties. Additionally, virtual screening techniques have been employed to identify potential binding partners based on three-dimensional structural information derived from X-ray crystallography or NMR spectroscopy data.

The role of 4-chloro-5-fluoropyridin-3-amine in medicinal chemistry extends beyond its use as an intermediate; it also serves as a benchmark for evaluating new synthetic protocols and reaction conditions. Its well-documented reactivity patterns allow researchers to test novel methodologies while maintaining high reproducibility. Such studies contribute to the broader knowledge base within the field, fostering innovation in synthetic organic chemistry and drug development pipelines.

In conclusion,4-Chloro-5-fluoropyridin-3-aminesignificant impact on modern pharmaceutical research due to its structural versatility and functional utility. As our understanding of disease mechanisms continues to evolve, compounds derived from this scaffold will likely play an increasingly important role in addressing unmet medical needs. Ongoing investigations into its derivatives promise further breakthroughs that could translate into next-generation therapeutics with improved efficacy and safety profiles.

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